molecular formula C7H6Br2 B1265691 2-Bromobenzyl bromide CAS No. 3433-80-5

2-Bromobenzyl bromide

Cat. No.: B1265691
CAS No.: 3433-80-5
M. Wt: 249.93 g/mol
InChI Key: LZSYGJNFCREHMD-UHFFFAOYSA-N
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Description

2-Bromobenzyl bromide: is an organic compound with the molecular formula C7H6Br2 . It is a colorless to pale yellow liquid or crystalline solid at room temperature. This compound is widely used in organic synthesis as a reagent for introducing the benzyl group into various substrates. It is also known for its role in protecting ketones and aldehydes in their less reactive alcohol oxidation states.

Mechanism of Action

Target of Action

2-Bromobenzyl bromide is primarily used as a reagent in organic synthesis . Its primary targets are ketones and aldehydes , which it helps protect in their less reactive alcohol oxidation states .

Mode of Action

The compound interacts with its targets (ketones and aldehydes) by acting as a protecting group . It forms a bond with the oxygen atom of the carbonyl group in these compounds, reducing their reactivity and making them less susceptible to further reactions . This allows for selective reactions to occur elsewhere in the molecule without interference from the carbonyl group .

Biochemical Pathways

Instead, it is used in the synthesis of various organic compounds . For example, it has been used in the synthesis of substituted quinazolines and 1,2,3,4-tetrahydroquinazolines . These compounds can then participate in various biochemical reactions.

Result of Action

The primary result of this compound’s action is the protection of ketones and aldehydes, allowing for selective reactions to occur elsewhere in the molecule . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactions being carried out .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it is soluble in dioxane , which can be used as a solvent in reactions involving this compound. The compound is also sensitive to light and heat, which can influence its reactivity . Furthermore, it should be stored in an inert atmosphere to prevent unwanted reactions .

Biochemical Analysis

Biochemical Properties

2-Bromobenzyl bromide plays a significant role in biochemical reactions due to its reactivity at the benzylic position. It interacts with various enzymes and proteins, facilitating nucleophilic substitution and free radical bromination reactions. The compound is known to react with nucleophiles, leading to the formation of benzylic halides, which can further participate in biochemical pathways . These interactions are crucial for the synthesis of substituted quinazolines and tetrahydroquinazolines .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modifying cell signaling pathways and gene expression. The compound can induce oxidative stress, leading to alterations in cellular metabolism. Additionally, this compound has been observed to cause damage to cellular membranes and organelles, impacting overall cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reactive intermediates. The compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This process can lead to the formation of benzylic carbocations, which are stabilized by resonance. These intermediates can interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and air. Long-term exposure to this compound has been shown to cause cumulative damage to cellular structures, leading to chronic effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause severe adverse effects, including tissue damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes that facilitate nucleophilic substitution reactions. The compound can affect metabolic flux by altering the levels of key metabolites. It is also known to interact with cofactors that are essential for various biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can bind to specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization affects its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Toluene: One common method involves the bromination of toluene. In a reaction flask, toluene is added to acetic acid, followed by the addition of iron powder as a catalyst. Bromine is then slowly added to the mixture at room temperature. The reaction is allowed to proceed under light irradiation to ensure complete bromination.

Industrial Production Methods:

    Direct Bromination: In industrial settings, 2-Bromobenzyl bromide is often produced by the direct bromination of toluene using bromine in the presence of a catalyst such as iron or aluminum bromide.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromobenzyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Coupling Reactions: Reagents such as Grignard reagents and organolithium compounds are used.

Major Products Formed:

Properties

IUPAC Name

1-bromo-2-(bromomethyl)benzene
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InChI

InChI=1S/C7H6Br2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSYGJNFCREHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0063022
Record name 2-Bromobenzyl bromide
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Molecular Weight

249.93 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to light yellow solid; mp = 29-32 deg C; [Alfa Aesar MSDS]
Record name 2-Bromobenzyl bromide
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CAS No.

3433-80-5
Record name 2-Bromobenzyl bromide
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Record name Benzene, 1-bromo-2-(bromomethyl)-
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Record name Benzene, 1-bromo-2-(bromomethyl)-
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Record name 2-Bromobenzyl bromide
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Record name α-2-dibromotoluene
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Synthesis routes and methods

Procedure details

To 187.0 g of o-bromobenzyl alcohol at room temperature, with stirring, is added dropwise, 271.0 g of phosphorus tribromide. After the addition is complete, stirring is continued for three hours at room temperature. The mixture is then heated at 90°-100° for three hours and poured into 6 kg of crushed ice. The hydrolysis mixture is extracted with three 600 ml portions of ether, the ether extracts are washed, dried, and concentrated to give o-bromobenzyl bromide, bp. about 130°-132° (15mm).
Quantity
187 g
Type
reactant
Reaction Step One
Quantity
271 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
6 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of 2-bromobenzyl bromide?

A1: this compound has the molecular formula C7H6Br2 and a molecular weight of 249.93 g/mol. Its structure consists of a benzene ring with a bromomethyl (-CH2Br) substituent at the 1-position and a bromine atom at the 2-position. []

Q2: Is there spectroscopic data available for this compound?

A2: While the provided research papers don't delve into detailed spectroscopic characterization, this compound's structure can be confirmed using techniques like 1H NMR, 13C NMR, and mass spectrometry. These techniques provide information about the compound's hydrogen and carbon environments and its molecular mass, respectively.

Q3: What are the common applications of this compound in organic synthesis?

A3: this compound is primarily used as an alkylating agent due to the reactivity of its benzylic bromine atom. It's a valuable building block for constructing diverse structures, including heterocycles like phenanthridines [, ], dibenzo[b,e][1,4]diazepines [, ], quinazolines [], and isochromans [], among others [, , , , , , , , , , , , , ].

Q4: What types of reactions commonly employ this compound?

A4: The research highlights its use in palladium-catalyzed reactions [, , , , , ], copper-catalyzed reactions [, , , ], and radical cyclizations [, , , , ].

Q5: Can you provide specific examples of how this compound is used to synthesize complex molecules?

A5: Certainly. For instance, it reacts with 4-quinolones in a palladium-catalyzed annulation to yield pyrido-4-phenanthridinones []. It also undergoes copper-catalyzed tandem reactions with aldehydes and ammonia or amines to produce quinazolines and tetrahydroquinazolines []. Additionally, it serves as a starting material for synthesizing benzopyran-fused flavone derivatives via microwave-assisted intramolecular C-H activation [].

Q6: How does the presence of two bromine atoms in this compound influence its reactivity?

A6: The bromine atom at the benzylic position is generally more reactive than the bromine atom directly attached to the benzene ring. This difference in reactivity allows for chemoselective reactions, enabling the controlled formation of desired products. For example, in the palladium-catalyzed domino synthesis of 10,11-dihydro-5H-dibenzo[b,e][1,4]diazepines, the reaction proceeds through a selective N-benzylation at the benzylic position, followed by an intramolecular N′-arylation [].

Q7: What are the typical reaction mechanisms involved when using this compound?

A7: The mechanisms depend on the specific reaction conditions. Palladium-catalyzed reactions often proceed through oxidative addition of the benzylic bromide to palladium, followed by reductive elimination to form the new carbon-carbon or carbon-nitrogen bond. Copper-catalyzed reactions might involve the formation of organocopper intermediates. Radical cyclizations typically proceed via a chain reaction mechanism involving the generation of an aryl radical, cyclization, and subsequent trapping of the radical intermediate.

Q8: Are there any regioselectivity challenges when working with this compound?

A8: Yes, regioselectivity can be a consideration, especially in cyclization reactions. For example, in radical cyclizations, both 6-endo-trig and 5-exo-trig cyclization pathways are possible. The desired regioisomer can be favored by carefully selecting the reaction conditions and the substituents present on the substrate [, , , , ].

Q9: What precautions should be taken when handling this compound?

A9: this compound is a lachrymator, meaning it can irritate the eyes and cause tearing. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves and eye protection. []

Q10: Are there any specific storage recommendations for this compound?

A10: It should be stored under an inert atmosphere, like nitrogen, to prevent decomposition and minimize exposure to moisture and air. []

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